molecular formula C12H22N2O4 B2535008 tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 1784037-40-6

tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B2535008
CAS No.: 1784037-40-6
M. Wt: 258.318
InChI Key: YZHXQTXXFNOLGF-UHFFFAOYSA-N
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Description

Structure and Key Features: tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (Ref: 10-F613708) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, an amino substituent at the 3-position, and a 2-methoxy-2-oxoethyl side chain. This structure combines functional groups critical for applications in medicinal chemistry, such as peptide synthesis and drug discovery, where the Boc group enhances solubility and stability during synthetic steps .

For example, the hydrocarboxylation of tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate yields a related carboxylic acid derivative (72.4% yield) , indicating that similar methodologies might apply. Characterization typically employs NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity.

Properties

CAS No.

1784037-40-6

Molecular Formula

C12H22N2O4

Molecular Weight

258.318

IUPAC Name

tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3

InChI Key

YZHXQTXXFNOLGF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)N

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C12H22N2O4C_{12}H_{22}N_{2}O_{4} and features a pyrrolidine ring, a tert-butyl group, and a methoxy-2-oxoethyl substituent. These structural components contribute to its unique reactivity and biological activity, making it a valuable intermediate in drug discovery and development.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties. It serves as a precursor for synthesizing pharmaceutical agents targeting specific diseases, particularly due to its ability to form stable complexes with biomolecules involved in various biochemical pathways .

Biological Research

In biological studies, tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate has shown promise in enzyme interactions and protein-ligand binding studies. Its interactions with neurotransmitter systems, especially acetylcholinesterase and butyrylcholinesterase, indicate potential applications in neuropharmacology .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of this compound:

  • Enzyme Interaction Studies : Research indicates that this compound can modulate the activity of specific enzymes by binding to their active sites, influencing various biochemical pathways relevant to drug action.
  • Antitumor Activity : Although not directly studied for antitumor effects, compounds structurally related to this compound have demonstrated antitumor activity in various cell lines, suggesting potential for further exploration in cancer therapeutics .
  • Neuropharmacological Applications : The interaction with cholinergic systems positions this compound as a candidate for developing treatments for neurodegenerative diseases where cholinergic dysfunction is prevalent .

Summary Table of Key Applications

Application AreaDescription
Medicinal ChemistryPrecursor for synthesizing pharmaceutical agents targeting specific diseases
Biological ResearchStudies on enzyme interactions and protein-ligand binding
NeuropharmacologyPotential treatments for neurodegenerative diseases through cholinergic system modulation
Antitumor ActivityRelated compounds show promise against various cancer cell lines

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

The following analysis categorizes structurally related compounds based on functional groups, synthesis, and applications:

Pyrrolidine Derivatives with Carboxylic Acid or Ester Groups
Compound Name Key Functional Groups Synthesis Yield Purity Applications Reference
1-(Tert-butoxycarbonyl)-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylic acid (2aa) Boc, carboxylic acid, methoxy ester 72.4% N/A Electrosynthesis intermediates
tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (Target) Boc, amino, methoxy ester N/A N/A Peptide building blocks, drug discovery
rac-tert-Butyl (2R,4S)-4-amino-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate hydrochloride Boc, amino (racemic), hydrochloride N/A 95% Chiral intermediates in API synthesis

Key Differences :

  • Acid vs. Amino Groups: The carboxylic acid derivative (2aa) is more polar and reactive in coupling reactions, whereas the amino group in the target compound enables nucleophilic substitutions or amide bond formation .
  • Salt Forms : The hydrochloride salt in improves crystallinity and stability compared to the free base form of the target compound .
Pyrrolidine Derivatives with Aromatic or Lipophilic Substituents
Compound Name Key Functional Groups Synthesis Yield Purity Applications Reference
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (8b) Boc, 4-octylphenyl ketone 62% 62% Anticancer agent development
tert-Butyl 2-(2-(2-ethoxy-2-oxoethyl)-4,5-dimethylbenzoyl)pyrrolidine-1-carboxylate (8d) Boc, benzoyl, ethoxy ester N/A N/A Total synthesis of natural products

Key Differences :

  • Lipophilicity : The 4-octylphenyl group in 8b enhances membrane permeability, making it suitable for anticancer studies, whereas the target compound’s methoxy-ester group balances polarity for solubility in organic media .
  • Synthetic Complexity : Lower purity (62%) in 8b suggests challenges in purifying lipophilic derivatives compared to simpler esters like the target compound .
Pyridine-Containing Pyrrolidine Derivatives
Compound Name Key Functional Groups Synthesis Yield Purity Applications Reference
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Boc, bromopyridine, methoxy N/A N/A Catalysis, heterocyclic chemistry
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Boc, iodopyridine, pyrrolidinyl N/A N/A Radiolabeling, imaging agents

Key Differences :

  • Electronic Properties : Pyridine rings introduce aromaticity and π-stacking capabilities, unlike the aliphatic ester in the target compound. Bromo/iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Applications: These derivatives are tailored for catalysis or imaging, whereas the target compound’s amino group prioritizes bioactivity .
Peptide-Conjugated Pyrrolidine Derivatives
Compound Name Key Functional Groups Synthesis Yield Purity Applications Reference
tert-Butyl (S)-2-((2-(((S)-1-((2-methoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (57) Boc, peptide chain, methoxy ester N/A N/A Late-stage peptide diversification
tert-Butyl (5S)-2-azido-5-((2-methoxy-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate (12) Boc, azide, methoxy ester N/A N/A Click chemistry, bioconjugation

Key Differences :

  • Complexity : These compounds integrate peptide backbones or azide groups for click chemistry, requiring advanced coupling reagents (e.g., EDC/HOBt) . The target compound serves as a simpler intermediate for such syntheses.

Biological Activity

Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS Number: 1784037-40-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O4C_{12}H_{22}N_{2}O_{4} with a molecular weight of approximately 258.31 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, an amino group, and a methoxy-oxoethyl side chain, which contribute to its reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-pyrrolidineacetate with methyl iodide in the presence of a base such as potassium carbonate. This reaction is generally conducted at elevated temperatures to enhance yield. In industrial applications, continuous flow reactors may be utilized to improve efficiency and product consistency .

Research indicates that this compound interacts with specific biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. Its binding affinity and efficacy towards these targets are under investigation, revealing insights into its therapeutic potential .

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds, suggesting that modifications in structure can significantly impact biological activity. For example, compounds with similar structural motifs have demonstrated potent antiproliferative effects against various cancer cell lines. These findings indicate that this compound may also exhibit anticancer properties through mechanisms such as tubulin polymerization inhibition and induction of apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylatePiperazine ring instead of pyrrolidineMay exhibit different pharmacological properties
Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylateEthoxy group replaces methoxyInfluences reactivity and physical properties
Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylatePiperidine ring structurePotentially alters chemical behavior

This table highlights how slight variations in structure can lead to different biological activities and potential applications in drug development .

Study on Antiproliferative Effects

A study examined the antiproliferative effects of various derivatives related to pyrrolidine structures. The results indicated that modifications at specific positions on the pyrrolidine ring significantly affected the compounds' ability to inhibit cancer cell growth. For instance, certain derivatives exhibited IC50 values ranging from <0.01 µM to several micromolar concentrations against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

  • Answer : A key method involves multi-step synthesis starting from tert-butyl-protected pyrrolidine derivatives. For example, hydrolysis of ester groups using aqueous LiOH in methanol at 45°C (monitored by TLC) followed by acidification (HCl) to precipitate intermediates . Purification via column chromatography (e.g., ethanol/chloroform, 1:10) yields products with >95% purity. Reaction optimization often focuses on controlling pH, temperature, and solvent polarity to minimize side reactions.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions and stereochemistry. For example, distinct methoxy (δ3.6δ \sim3.6 ppm) and tert-butyl (δ1.4δ \sim1.4 ppm) proton signals are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M]+: 318.27914; observed: 318.28009) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1730 cm1^{-1}) .

Q. How are purification challenges addressed for intermediates in the synthesis of this compound?

  • Answer :

  • Column Chromatography : Silica gel with ethanol/chloroform or hexane/ethyl acetate gradients resolves polar impurities.
  • Crystallization : Low-temperature recrystallization in solvents like THF or diethyl ether improves yield and purity .
  • Acid-Base Extraction : Used to isolate intermediates (e.g., adjusting pH to precipitate carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing diastereomers of this compound?

  • Answer : Diastereomers exhibit distinct splitting patterns in 1^1H NMR due to differing spatial arrangements. For example, coupling constants (JJ) between adjacent protons in the pyrrolidine ring vary significantly (e.g., J=5.2J = 5.2 Hz vs. J=9.8J = 9.8 Hz). Chiral HPLC or NOESY experiments can further differentiate stereoisomers .

Q. What strategies are employed to control stereochemical outcomes during functionalization of the pyrrolidine ring?

  • Answer :

  • Chiral Auxiliaries : Use of tert-butyloxycarbonyl (Boc) groups directs stereoselective alkylation or amidation .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Temperature Control : Low temperatures (0–5°C) stabilize transition states favoring desired stereochemistry .

Q. How does the compound’s reactivity vary under oxidative vs. reductive conditions?

  • Answer :

  • Oxidation : The methoxy-oxoethyl group is susceptible to oxidation (e.g., KMnO4_4 converts esters to carboxylic acids) .
  • Reduction : LiAlH4_4 reduces esters to alcohols, while catalytic hydrogenation preserves the pyrrolidine ring .
  • Substitution : Nucleophilic attack at the carbonyl carbon occurs under basic conditions (e.g., amine coupling) .

Q. What stability issues arise during long-term storage, and how are they mitigated?

  • Answer :

  • Hydrolysis : The Boc group degrades in humid conditions. Storage at −20°C under argon minimizes decomposition .
  • Light Sensitivity : Amber vials prevent photodegradation of the pyrrolidine ring .

Q. How can the compound be modified to enhance its utility in drug discovery?

  • Answer :

  • Boronate Functionalization : Introducing dioxaborolane groups enables Suzuki-Miyaura cross-coupling for bioconjugation .
  • Amino Group Derivatization : Acylation or sulfonylation improves membrane permeability .

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